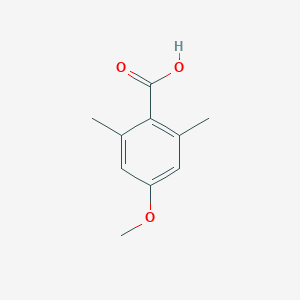

2,6-Dimethyl-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dimethyl-4-methoxybenzoic acid is a member of benzenes and a carbonyl compound . It has a molecular formula of C10H12O3 and a molecular weight of 180.2 .

Molecular Structure Analysis

The InChI code for 2,6-Dimethyl-4-methoxybenzoic acid is1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethyl-4-methoxybenzoic acid are not detailed in the searched resources, similar compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Synthesis and Biological Activity

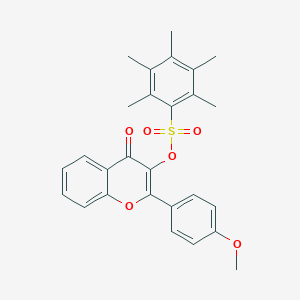

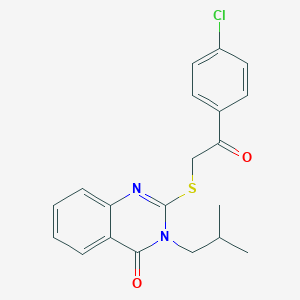

One area of interest is the synthesis of new chemical compounds for potential biological applications. For example, the synthesis of new 1,3-oxazepine derivatives from new Schiff bases highlights a methodology where derivatives of 2,6-Dimethyl-4-methoxybenzoic acid could be utilized in creating compounds with possible antibiotic properties. These compounds were synthesized through a series of reactions starting from precursors including 2-methoxybenzoic acid derivatives, showcasing their utility in generating biologically active molecules (Abood, 2010).

Organic Synthesis

Another aspect involves its role in organic synthesis. The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid through a series of reactions, including methylation with dimethyl sulfate, highlights the broader utility of methoxybenzoic acid derivatives in pharmaceutical synthesis (Wang Yu, 2008).

Materials Science

In materials science, the encapsulation of flavor molecules such as 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release demonstrates an innovative application. This study successfully intercalated the flavoring agent into layered double hydroxide, producing nanohybrids with potential for controlled flavor release in food technology (Hong, Oh, & Choy, 2008).

Chemical Characterization

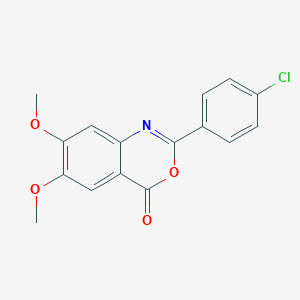

Chemical characterization and analysis techniques also benefit from derivatives of 2,6-Dimethyl-4-methoxybenzoic acid. Studies on the electroorganic synthesis of new benzofuro[2,3-d]pyrimidine derivatives via electrochemical oxidation demonstrate the versatility of methoxybenzoic acid derivatives in facilitating novel chemical syntheses (Nematollahi & Goodarzi, 2002).

Potential Anti-Tumour Agents

Finally, the synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole, prepared from 4-methoxybenzoic acid, underscore the role of such derivatives in developing novel materials with potential applications in medicine and drug delivery systems (Mallakpour, Hajipour, & Raheno, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation, amination, halogenation, and c–c bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

Benzylic compounds are known to have various biological effects depending on their specific structures and targets .

Action Environment

The action of 2,6-Dimethyl-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area away from heat sources . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

4-methoxy-2,6-dimethylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRERVOFRPXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297647 |

Source

|

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37934-89-7 |

Source

|

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37934-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-anilino-N'-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371423.png)

![5-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371424.png)

![N-(2,5-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371428.png)

![2-Chloro-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B371431.png)

![2-Chloro-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B371432.png)

![1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine](/img/structure/B371433.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B371443.png)

![2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B371444.png)